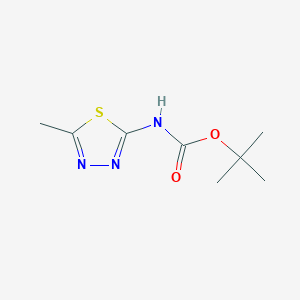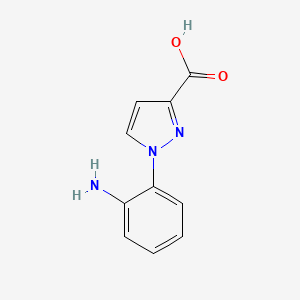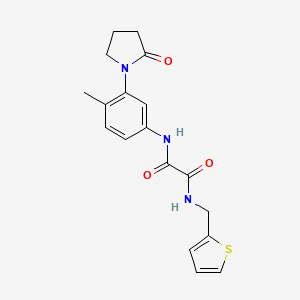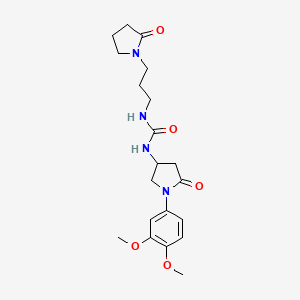![molecular formula C22H19ClN4OS B2596772 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-75-3](/img/structure/B2596772.png)
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C22H19ClN4OS and its molecular weight is 422.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigations and Molecular Docking Studies
The compound has been extensively studied through spectroscopic methods like FT-IR and FT-Raman, providing insights into its structure and vibrational properties. These studies aid in understanding the molecular geometry, stability, and charge delocalization, which are critical for its potential applications in various fields, including chemotherapeutics. For instance, the molecular docking results of a similar compound suggest potential inhibitory activity against GPb, indicating its utility as a potential anti-diabetic compound (Alzoman et al., 2015).
Structural Characterization and Cytotoxic Activity
The structural characterization of thiopyrimidine derivatives, which are closely related to the compound , has been carried out through various spectroscopic techniques and X-ray diffraction. These studies help in understanding the conformation and interactions of the molecules at the atomic level. The cytotoxic activity of these derivatives has been evaluated against different cell lines, providing valuable insights into their therapeutic potential (Stolarczyk et al., 2018).
Potential as Dihydrofolate Reductase Inhibitors
Structural insights into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, which share a core structure with the compound , have been obtained. These insights are crucial for understanding their potential as dihydrofolate reductase (DHFR) inhibitors, an important target in cancer therapy and antibacterial treatments (Al-Wahaibi et al., 2021).
Molecular Docking and Nonlinear Optical Properties
The compound has been the subject of molecular docking studies, aiming to predict its interaction with biological targets. These studies are complemented by investigations into its nonlinear optical properties, which are essential for applications in optical technologies and materials science (Al-Omary et al., 2015).
Synthesis and Pharmacological Investigations
The synthesis of new derivatives and the study of their pharmacological activities are crucial for the development of novel therapeutic agents. The compound and its derivatives have been the focus of such studies, which aim to explore their potential in treating various diseases and conditions (Bassyouni & Fathalla, 2013).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-19-9-5-4-8-17(19)15-29-22-25-20(16-6-2-1-3-7-16)18(14-24)21(26-22)27-10-12-28-13-11-27/h1-9H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOFIHNNJJQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)



![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)

![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)
